Ethyl [(6-chlorohexyl)oxy]acetate
Description
Ethyl [(6-chlorohexyl)oxy]acetate is an organochlorine ester characterized by a six-carbon chloroalkoxy chain linked to an acetate group. This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of self-labeling protein tags and targeted drug conjugates . Its structure combines the lipophilic 6-chlorohexyl moiety with the polar ester group, enabling versatile reactivity in nucleophilic substitutions and ester hydrolysis. Key applications include its role in generating heterobifunctional ligands for proteolysis-targeting chimeras (PROTACs) and photo-cleavable biomaterials .
Properties
CAS No. |
143165-50-8 |
|---|---|
Molecular Formula |
C10H19ClO3 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
ethyl 2-(6-chlorohexoxy)acetate |
InChI |
InChI=1S/C10H19ClO3/c1-2-14-10(12)9-13-8-6-4-3-5-7-11/h2-9H2,1H3 |
InChI Key |
AVRKFBSWMUDISA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(6-chlorohexyl)oxy]acetate typically involves the reaction of 6-chlorohexanol with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-chlorohexanol is replaced by the ethoxyacetate group.
Reaction Conditions:
Reagents: 6-chlorohexanol, ethyl bromoacetate, sodium hydride or potassium carbonate
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(6-chlorohexyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like ethanol or methanol
Major Products Formed
Oxidation: Formation of 6-chlorohexanoic acid or 6-chlorohexanal
Reduction: Formation of 6-chlorohexanol
Substitution: Formation of 6-aminohexyl acetate or 6-thiohexyl acetate
Scientific Research Applications
Ethyl [(6-chlorohexyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [(6-chlorohexyl)oxy]acetate depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Flexibility : The 6-chlorohexyloxy group enables modular synthesis of PROTACs and photo-responsive materials, outperforming coumarin derivatives in functionalization .
- Stability : this compound exhibits greater hydrolytic stability than ethyl chloroacetate due to reduced electron withdrawal from the chlorine atom .
- Biological Compatibility : Unlike coumarin-based esters, the chlorohexyl chain enhances membrane permeability in drug conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
